ナルトリンドール塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

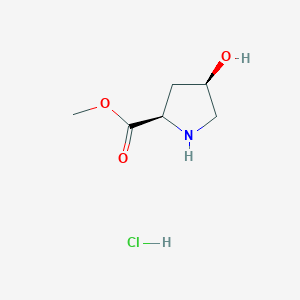

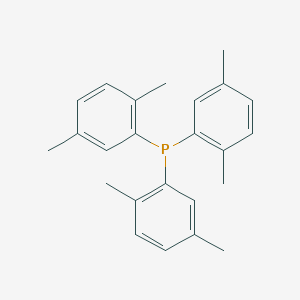

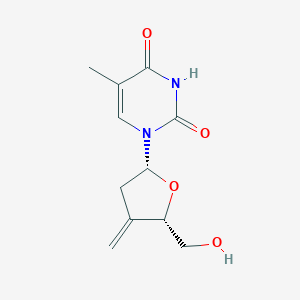

Naltrindole hydrochloride is a highly potent and selective delta opioid receptor antagonist. It is widely used in biomedical research due to its ability to bind almost exclusively to the delta opioid receptor. This compound is a non-peptide antagonist analog of the delta-preferring endogenous opiate enkephalin, designed to cross the blood-brain barrier .

科学的研究の応用

Naltrindole hydrochloride is extensively used in scientific research, particularly in the study of opioid receptors. Its applications include:

Chemistry: Used to investigate the structure-activity relationships of delta opioid receptor antagonists.

Biology: Employed in studies to understand the role of delta opioid receptors in various biological processes.

Medicine: Utilized in research on pain management and the development of new analgesics.

Industry: Applied in the development of new pharmaceuticals targeting opioid receptors.

作用機序

Target of Action

Naltrindole hydrochloride is a highly potent and selective antagonist that primarily targets the delta opioid receptor . The delta opioid receptor is a G-protein coupled receptor involved in mediating a variety of physiological functions, including mood regulation, immune response, and pain modulation .

Mode of Action

Naltrindole hydrochloride interacts with its target, the delta opioid receptor, by binding to it and preventing its activation . This interaction inhibits the receptor’s ability to trigger downstream signaling pathways, effectively blocking the effects of endogenous opioids that would normally activate the receptor .

Biochemical Pathways

The primary biochemical pathway affected by naltrindole hydrochloride is the opioid signaling pathway . By acting as an antagonist at the delta opioid receptor, naltrindole hydrochloride prevents the activation of this pathway by endogenous opioids. This results in a decrease in the downstream effects typically mediated by the activation of the delta opioid receptor, such as analgesia and mood regulation .

Pharmacokinetics

This property allows naltrindole hydrochloride to exert its effects within the central nervous system, where the delta opioid receptors are predominantly located .

Result of Action

The primary molecular effect of naltrindole hydrochloride’s action is the inhibition of the delta opioid receptor . On a cellular level, this results in a decrease in the receptor’s downstream signaling, leading to a reduction in the physiological effects typically mediated by the activation of the receptor . These effects can include pain modulation, mood regulation, and immune response .

Action Environment

The action, efficacy, and stability of naltrindole hydrochloride can be influenced by various environmental factors. For instance, the presence of endogenous opioids in the body can compete with naltrindole hydrochloride for binding to the delta opioid receptor, potentially affecting the compound’s efficacy

生化学分析

Biochemical Properties

Naltrindole hydrochloride interacts with the δ opioid receptor, a membrane-bound receptor that mediates a wide spectrum of physiological and behavioral effects . The interaction between naltrindole hydrochloride and the δ opioid receptor is highly selective . This interaction is crucial for the compound’s role in biochemical reactions .

Cellular Effects

Naltrindole hydrochloride has been shown to significantly reduce the active phosphorylated form of kinases in U266 cells, a type of human multiple myeloma cell . This suggests that naltrindole hydrochloride can influence cell function by modulating cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of naltrindole hydrochloride involves its binding to the δ opioid receptor . This binding interaction leads to the inhibition or activation of enzymes, changes in gene expression, and other effects at the molecular level .

Temporal Effects in Laboratory Settings

The effects of naltrindole hydrochloride can change over time in laboratory settings

Dosage Effects in Animal Models

The effects of naltrindole hydrochloride can vary with different dosages in animal models

Metabolic Pathways

It is known that naltrindole hydrochloride interacts with the δ opioid receptor

Transport and Distribution

It is known that naltrindole hydrochloride can cross the blood-brain barrier , suggesting it may interact with transporters or binding proteins and have effects on its localization or accumulation.

Subcellular Localization

It is known that naltrindole hydrochloride interacts with the δ opioid receptor , which is a membrane-bound receptor, suggesting that naltrindole hydrochloride may be localized to the cell membrane.

準備方法

Naltrindole hydrochloride can be synthesized using the Fischer indole synthesis method. This involves the reaction of the hydrochloride salts of naltrexone with various phenylhydrazines under mildly acidic, aqueous conditions. The products are obtained by simple filtration in good to excellent yields and high purities. This method is environmentally friendly, as it minimizes the use of organic solvents and corrosive acids .

化学反応の分析

Naltrindole hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify its structure, potentially altering its receptor affinity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various phenylhydrazines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

類似化合物との比較

Naltrindole hydrochloride is unique due to its high selectivity for the delta opioid receptor. Similar compounds include:

Naltrexone hydrochloride: A non-selective opioid receptor antagonist.

Naltriben methanesulfonate: Another delta opioid receptor antagonist with different pharmacological properties.

Nor-binaltorphimine dihydrochloride: A selective kappa opioid receptor antagonist.

Naltrindole hydrochloride’s uniqueness lies in its ability to cross the blood-brain barrier and its high affinity for the delta opioid receptor, making it a valuable tool in opioid receptor research.

特性

CAS番号 |

111469-81-9 |

|---|---|

分子式 |

C26H27ClN2O3 |

分子量 |

451.0 g/mol |

IUPAC名 |

(1S,2R,13R,21R)-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrochloride |

InChI |

InChI=1S/C26H26N2O3.ClH/c29-19-8-7-15-11-20-26(30)12-17-16-3-1-2-4-18(16)27-22(17)24-25(26,21(15)23(19)31-24)9-10-28(20)13-14-5-6-14;/h1-4,7-8,14,20,24,27,29-30H,5-6,9-13H2;1H/t20-,24+,25+,26+;/m1./s1 |

InChIキー |

KNJKRQXCFJCQHC-UZEHISEMSA-N |

異性体SMILES |

C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6.Cl |

正規SMILES |

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6.Cl |

外観 |

Assay:≥98%A crystalline solid |

同義語 |

(4bS,8R,8aR,14bR)-7-(cyclopropylmethyl)-5,6,7,8,8a,9,14,14b-octahydro-4,8-methanobenzofuro[2,3-a]pyrido[4,3-b]carbazole-1,8a-diol hydrochloride |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,8-Dihydro-5H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10(6H)-one](/img/structure/B39569.png)

![(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B39575.png)

![(S)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate](/img/structure/B39582.png)